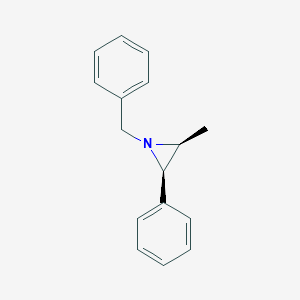
Aziridine, 2-methyl-3-phenyl-1-(phenylmethyl)-, (2S,3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridine, 2-methyl-3-phenyl-1-(phenylmethyl)-, (2S,3R)- is a chiral aziridine compound with the molecular formula C16H17N and a molecular weight of 223.318 . Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity and utility in organic synthesis. The specific stereochemistry of this compound, denoted by (2S,3R), indicates its unique three-dimensional arrangement, which can significantly influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aziridine, 2-methyl-3-phenyl-1-(phenylmethyl)-, (2S,3R)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an appropriate amine with an epoxide or halohydrin in the presence of a base. The reaction conditions, such as temperature, solvent, and base, are carefully optimized to achieve high yield and selectivity for the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and other advanced technologies might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Aziridine, 2-methyl-3-phenyl-1-(phenylmethyl)-, (2S,3R)- can undergo various types of chemical reactions, including:
Nucleophilic substitution: The strained three-membered ring makes aziridines highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation: The nitrogen atom in aziridines can be oxidized to form aziridine N-oxides.
Reduction: Aziridines can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols, often in the presence of a catalyst or base.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Major Products
Nucleophilic substitution: The major products are ring-opened compounds with the nucleophile attached to the former aziridine carbon atoms.
Oxidation: The major product is the aziridine N-oxide.
Reduction: The major product is the corresponding amine.
Scientific Research Applications
Aziridine, 2-methyl-3-phenyl-1-(phenylmethyl)-, (2S,3R)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: Its reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Medicine: Aziridines are explored for their potential as anticancer agents due to their ability to alkylate DNA.
Industry: They are used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of aziridine, 2-methyl-3-phenyl-1-(phenylmethyl)-, (2S,3R)- involves its high reactivity due to ring strain. This strain makes the compound highly electrophilic, allowing it to react readily with nucleophiles. In biological systems, this can lead to the alkylation of nucleophilic sites in DNA, proteins, and other biomolecules, potentially disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
Aziridine: The parent compound of the aziridine family, lacking the additional substituents.
N-methylaziridine: A simpler derivative with a methyl group attached to the nitrogen atom.
Phenylaziridine: An aziridine with a phenyl group attached to one of the carbon atoms.
Uniqueness
Aziridine, 2-methyl-3-phenyl-1-(phenylmethyl)-, (2S,3R)- is unique due to its specific stereochemistry and the presence of both methyl and phenyl substituents. These structural features can significantly influence its reactivity and biological activity, making it distinct from other aziridines.
Properties
CAS No. |
309254-00-0 |
|---|---|
Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
(2S,3R)-1-benzyl-2-methyl-3-phenylaziridine |
InChI |
InChI=1S/C16H17N/c1-13-16(15-10-6-3-7-11-15)17(13)12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3/t13-,16-,17?/m0/s1 |
InChI Key |
VHYVNBWQVMBWEM-CCBDSKLWSA-N |
Isomeric SMILES |
C[C@H]1[C@H](N1CC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1C(N1CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


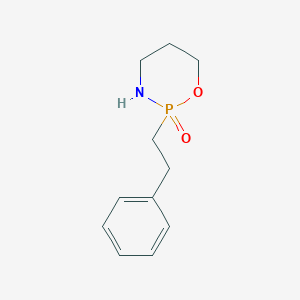
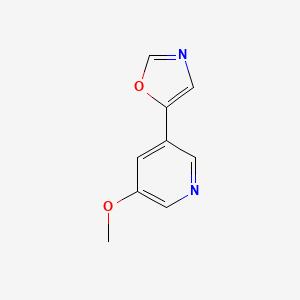

![1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate](/img/structure/B14244544.png)
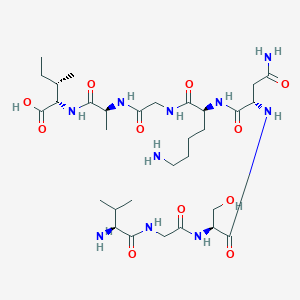
![2-[(2-Hydroxyethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14244550.png)

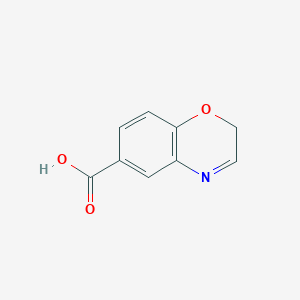
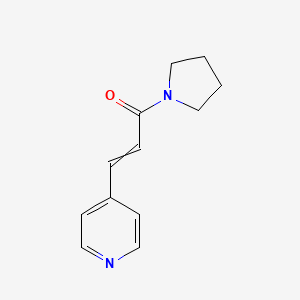
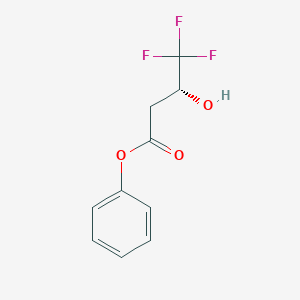
![Phenol, 4-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14244574.png)
![[(1R,3S)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol](/img/structure/B14244575.png)
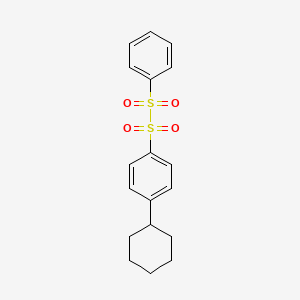
![[Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol](/img/structure/B14244583.png)
